molecular formula C10H26N3O2P B055043 [bis(diethylamino)phosphoryl-methylamino]methanol CAS No. 122121-90-8

[bis(diethylamino)phosphoryl-methylamino]methanol

Cat. No.: B055043
CAS No.: 122121-90-8
M. Wt: 251.31 g/mol
InChI Key: JRJKTFZNKIBWAQ-UHFFFAOYSA-N
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Description

Phosphoric triamide, N,N,N’,N’-tetraethyl-N’‘-(hydroxymethyl)-N’'-methyl- is a chemical compound with the molecular formula C9H24N3O2P. It is a member of the phosphoric triamide family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphoric triamide core with tetraethyl and hydroxymethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric triamide, N,N,N’,N’-tetraethyl-N’‘-(hydroxymethyl)-N’'-methyl- typically involves the reaction of phosphoric triamide with appropriate alkylating agents. One common method includes the reaction of phosphoric triamide with tetraethyl orthosilicate and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Phosphoric triamide, N,N,N’,N’-tetraethyl-N’‘-(hydroxymethyl)-N’'-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphoric triamides depending on the reagents used.

Scientific Research Applications

Phosphoric triamide, N,N,N’,N’-tetraethyl-N’‘-(hydroxymethyl)-N’'-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.

    Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of phosphoric triamide, N,N,N’,N’-tetraethyl-N’‘-(hydroxymethyl)-N’'-methyl- involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various molecular pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Phosphoric triamide, N,N,N’,N’-tetraethyl-N’‘-(hydroxymethyl)-N’'-methyl- can be compared with other phosphoric triamides such as:

    Phosphoric triamide, N,N,N’,N’-tetraethyl-N’'-methyl-: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    Phosphoric triamide, N,N,N’,N’-tetraethyl-N’'-ethyl-: Contains an ethyl group instead of a hydroxymethyl group, leading to variations in chemical properties and uses.

The presence of the hydroxymethyl group in phosphoric triamide, N,N,N’,N’-tetraethyl-N’‘-(hydroxymethyl)-N’'-methyl- imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

122121-90-8

Molecular Formula

C10H26N3O2P

Molecular Weight

251.31 g/mol

IUPAC Name

[bis(diethylamino)phosphoryl-methylamino]methanol

InChI

InChI=1S/C10H26N3O2P/c1-6-12(7-2)16(15,11(5)10-14)13(8-3)9-4/h14H,6-10H2,1-5H3

InChI Key

JRJKTFZNKIBWAQ-UHFFFAOYSA-N

SMILES

CCN(CC)P(=O)(N(C)CO)N(CC)CC

Canonical SMILES

CCN(CC)P(=O)(N(C)CO)N(CC)CC

Key on ui other cas no.

122121-90-8

Synonyms

[bis(diethylamino)phosphoryl-methyl-amino]methanol

Origin of Product

United States

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